N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Catalog No.
S12759449
CAS No.
M.F
C12H9BrN2O3
M. Wt
309.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Product Name

N-(6-Bromo-1-nitro-2-naphthyl)acetamide

IUPAC Name

N-(6-bromo-1-nitronaphthalen-2-yl)acetamide

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

InChI

InChI=1S/C12H9BrN2O3/c1-7(16)14-11-5-2-8-6-9(13)3-4-10(8)12(11)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

VLPCMJUXIVYJAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-]

N-(6-Bromo-1-nitro-2-naphthyl)acetamide is a synthetic compound with the molecular formula C₁₂H₉BrN₂O₃ and a molecular weight of 309.12 g/mol. This compound features a naphthalene ring substituted with bromine and nitro groups, providing it with unique chemical properties. Its melting point ranges from 157 to 159 °C when dissolved in ethanol . The incorporation of both the bromine and nitro groups contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and biological activity.
  • Acylation Reactions: The acetamide group can participate in further acylation, leading to derivatives that may exhibit enhanced biological activity.

Mechanism of Action

The compound interacts with specific biological targets, potentially modulating enzyme activities or receptor functions. Its unique structural features allow it to engage in molecular interactions that could lead to therapeutic effects, although detailed mechanisms remain to be fully elucidated .

Research indicates that N-(6-Bromo-1-nitro-2-naphthyl)acetamide exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its ability to modify enzyme activity suggests that it may be useful in drug development aimed at treating diseases where such modulation is beneficial .

Synthetic Routes

The synthesis of N-(6-Bromo-1-nitro-2-naphthyl)acetamide typically involves the following steps:

  • Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the 6-position.
  • Nitration: The resulting bromo-naphthalene derivative is then nitrated to introduce the nitro group at the 1-position.
  • Acetamidation: Finally, acetic anhydride or acetyl chloride is used to acylate the amino group, forming the acetamide .

Industrial Production

Industrial synthesis may involve bulk production techniques that ensure high purity and yield while adhering to safety regulations.

N-(6-Bromo-1-nitro-2-naphthyl)acetamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Chemical Research: In studies investigating structure-activity relationships due to its unique functional groups.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Studies on the interactions of N-(6-Bromo-1-nitro-2-naphthyl)acetamide with biological systems are ongoing. Preliminary findings suggest that it may interact with various enzymes and receptors, contributing to its observed biological activities. Detailed interaction studies using techniques such as molecular docking and spectroscopy are essential for elucidating these mechanisms further .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-(6-Bromo-1-nitro-2-naphthyl)acetamide. These include:

Compound NameMolecular FormulaUnique Features
N-(6-Bromonaphthalen-2-yl)acetamideC₁₂H₁₀BrNOLacks nitro group; simpler structure
6-Bromo-1-nitronaphthalen-2-amineC₁₀H₇BrN₂OContains an amine instead of an acetamide group
N-(2-Bromophenyl)acetamideC₉H₉BrNODifferent aromatic substitution; no naphthalene

Uniqueness

N-(6-Bromo-1-nitro-2-naphthyl)acetamide stands out due to its specific combination of a bromine atom and a nitro group on a naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This unique structural arrangement makes it particularly valuable for research into new therapeutic agents .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.97965 g/mol

Monoisotopic Mass

307.97965 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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